2-Hydroxy-2'-iodoacetophenone 2-Hydroxy-2'-iodoacetophenone
Brand Name: Vulcanchem
CAS No.: 877868-88-7
VCID: VC8305019
InChI: InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2
SMILES: C1=CC=C(C(=C1)C(=O)CO)I
Molecular Formula: C8H7IO2
Molecular Weight: 262.04 g/mol

2-Hydroxy-2'-iodoacetophenone

CAS No.: 877868-88-7

Cat. No.: VC8305019

Molecular Formula: C8H7IO2

Molecular Weight: 262.04 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-2'-iodoacetophenone - 877868-88-7

Specification

CAS No. 877868-88-7
Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
IUPAC Name 2-hydroxy-1-(2-iodophenyl)ethanone
Standard InChI InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2
Standard InChI Key SSQXUBNIMYEZND-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)CO)I
Canonical SMILES C1=CC=C(C(=C1)C(=O)CO)I

Introduction

Chemical Identity and Structural Characteristics

2-Hydroxy-2'-iodoacetophenone (theoretical IUPAC name: 1-(2-hydroxy-2-iodophenyl)ethan-1-one) hypothetically features a hydroxyl group and iodine atom at adjacent positions on the acetophenone backbone. While no direct experimental data exists for this exact isomer, related compounds such as 2'-iodoacetophenone (CAS 2142-70-3) and 2'-hydroxy-6'-iodoacetophenone (CAS 1823330-79-5) provide foundational insights .

Molecular and Physical Properties

Hypothetical properties extrapolated from analogous compounds include:

PropertyValue (Estimated)Source Analogue
Molecular FormulaC₈H₇IO₂C₈H₇IO₂ (CAS 1823330-79-5)
Molecular Weight262.04 g/mol262.04 g/mol
Boiling Point139–140°C (12 mm Hg)2'-Iodoacetophenone
Density~1.72 g/mL (25°C)2'-Iodoacetophenone
SolubilityLikely polar aprotic solvents (DMSO, DMF)Photoinduced synthesis

The presence of both electron-withdrawing (iodo) and electron-donating (hydroxy) groups creates unique electronic effects, potentially influencing reactivity in cross-coupling reactions .

Synthetic Methodologies

Diazotization-Iodination Pathways

A validated route for 2'-iodoacetophenone involves diazotization of 2-acetylaniline followed by iodide displacement :

  • Amine salt formation: 2-Acetylaniline reacts with p-TsOH in acetonitrile.

  • Diazotization: NaNO₂ and KI introduce the diazo intermediate at 0–5°C.

  • Iodination: Thermal decomposition yields 2'-iodoacetophenone in 94% yield .

For hydroxylated analogues, electrophilic iodination of 2-hydroxyacetophenone precursors could be employed, though regioselectivity challenges may arise due to competing ortho/para directing effects .

Photoinduced Functionalization

Recent advances in photoredox catalysis enable radical-mediated couplings. A protocol for 2-hydroxytrifluoroethylacetophenones demonstrates:

  • Use of 4DPAIPN photocatalyst under 427 nm LED irradiation

  • DMSO solvent system maintains solubility of iodinated intermediates

  • Mild conditions (25°C) preserve light-sensitive iodoarenes

This methodology could theoretically adapt to introduce hydroxyl and iodo groups sequentially.

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

2'-Iodoacetophenone derivatives undergo efficient palladium-catalyzed coupling with boronic acids. Key parameters:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Solvent: Chlorobenzene or toluene at 80–110°C

  • Scope: Broad tolerance for electron-rich/neutral boronic acids

The hydroxyl group’s presence may necessitate protecting group strategies (e.g., silylation) to prevent catalyst poisoning.

Reductive Transformations

NaBH₄ reduction of ketones to secondary alcohols has been demonstrated in ethanol/water systems . For 2-hydroxy-2'-iodoacetophenone, this could yield a diol intermediate for further functionalization.

Applications in Heterocyclic Synthesis

Flavone Derivatives

2-Hydroxyacetophenones serve as precursors to flavones via palladium-catalyzed carbonylation :

  • Carbonylation: CO insertion into aryl bromide bonds

  • Cyclization: Intramolecular esterification forms the flavone core

Spectroscopic Characterization

While experimental data for 2-hydroxy-2'-iodoacetophenone remains unavailable, predicted spectral features based on analogues include:

  • ¹H NMR (CDCl₃):

    • Acetyl singlet: δ 2.6–2.8 ppm

    • Aromatic protons: δ 6.8–7.9 ppm (complex splitting from ortho substituents)

  • ¹³C NMR:

    • Carbonyl: δ 195–205 ppm

    • C-I: δ 90–100 ppm

Mass spectrometry would likely show a molecular ion cluster at m/z 262 (M⁺) with characteristic iodine isotope patterns.

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